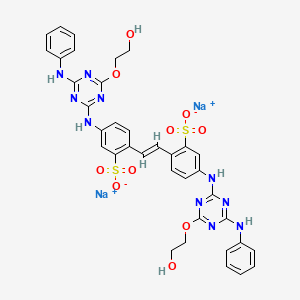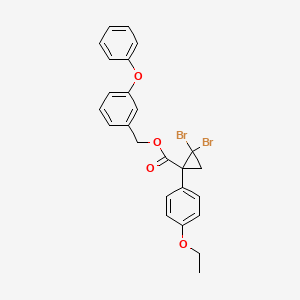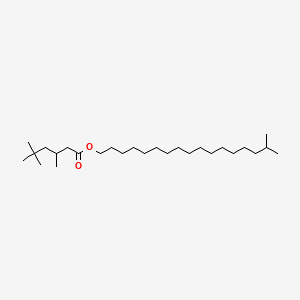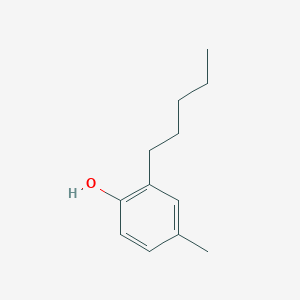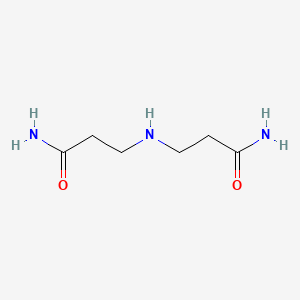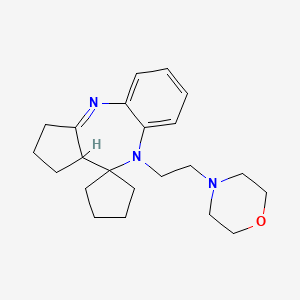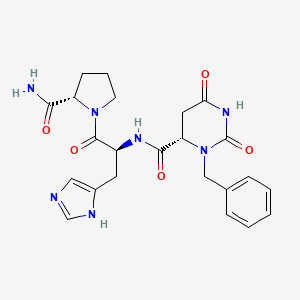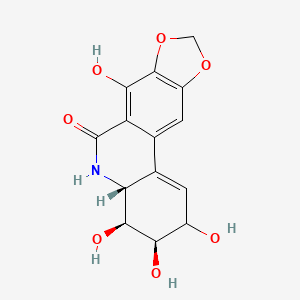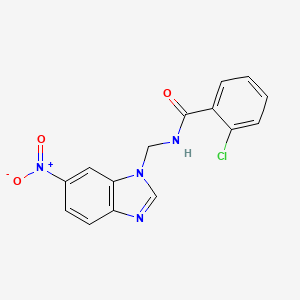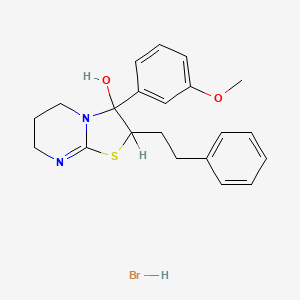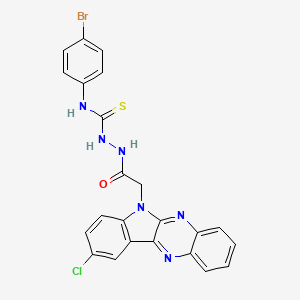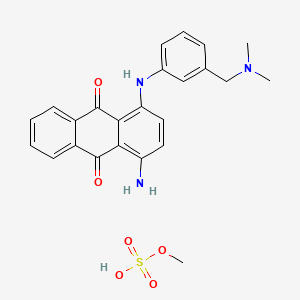
Einecs 286-609-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 286-609-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 286-609-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions: Einecs 286-609-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals .
Scientific Research Applications
Einecs 286-609-4 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it is utilized for its effects on cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic properties. Additionally, it finds applications in various industries, including materials science and environmental research .
Mechanism of Action
The mechanism of action of Einecs 286-609-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Einecs 286-609-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures or functional groups. The comparison focuses on differences in reactivity, stability, and applications. This helps in understanding the specific advantages and limitations of this compound in various contexts .
List of Similar Compounds:- Glyceryl Stearate
- Bismuth Tetroxide
- Mercurous Oxide
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for various fields. By comparing it with similar compounds, its unique properties and potential can be better understood.
Properties
CAS No. |
85283-82-5 |
|---|---|
Molecular Formula |
C24H25N3O6S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H21N3O2.CH4O4S/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;1-5-6(2,3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
BMPHWERDCIUYLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


